N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine
Description
N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine is a substituted benzylamine derivative featuring two trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the benzyl ring and a methyl group attached to the nitrogen atom.
Properties
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-17-5-6-4-7(9(11,12)13)2-3-8(6)10(14,15)16/h2-4,17H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCAWEUONQFGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine typically involves the reaction of 2,5-bis(trifluoromethyl)benzyl chloride with N-methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
The positional arrangement of trifluoromethyl groups significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Synthetic Yields : Analogs with 3,5-CF₃ groups achieve moderate yields (69–78%) via nucleophilic substitution or catalytic hydrogenation . The target compound’s synthesis may require optimized conditions to accommodate steric challenges.
- Biological Activity : Low CYP inhibition (<20% at 10 µM) in 3,5-CF₃ analogs suggests that the target compound might also exhibit favorable metabolic stability, making it a candidate for drug development .
Physicochemical Properties
- Melting Points: 3,5-CF₃ derivatives like Compound 3 exhibit higher melting points (111–112°C) compared to non-fluorinated benzylamines, likely due to enhanced intermolecular interactions (e.g., dipole-dipole) from CF₃ groups.
- Solubility : Trifluoromethyl groups increase lipophilicity, favoring organic solvent solubility (e.g., ethyl acetate, THF) . HPLC retention times (8–16 min) for analogs suggest moderate polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
